molecular formula C12H15N5O B2403290 4-Amino-6-methyl-3-phenethylamino-4H-[1,2,4]triazin-5-one CAS No. 694507-77-2

4-Amino-6-methyl-3-phenethylamino-4H-[1,2,4]triazin-5-one

Cat. No.: B2403290
CAS No.: 694507-77-2
M. Wt: 245.286
InChI Key: JUKCAZNRXXXWQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-6-methyl-3-phenethylamino-4H-[1,2,4]triazin-5-one is a chemical compound offered for research and development purposes. It belongs to the 1,2,4-triazin-5-one chemical class, which has been studied in various scientific contexts. Compounds within this structural class have shown potential as herbicides, with some derivatives, such as the related metamitron, known to function by disrupting photosystem II and inhibiting photosynthetic electron transport . Furthermore, structural analogs featuring the 1,2,4-triazine core have demonstrated bioactive properties, including antibacterial effects, as documented in patent literature for similar derivatives . Researchers may explore this compound for its potential applications in agrochemical development or as a synthetic intermediate for further chemical synthesis. The molecular structure of related triazinone compounds has been characterized by techniques such as X-ray crystallography, providing insight into bond lengths, hydrogen bonding, and molecular stacking patterns . This product is intended for use by qualified professionals in a controlled laboratory setting. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

4-amino-6-methyl-3-(2-phenylethylamino)-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-9-11(18)17(13)12(16-15-9)14-8-7-10-5-3-2-4-6-10/h2-6H,7-8,13H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKCAZNRXXXWQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Amino-6-methyl-3-phenethylamino-4H-[1,2,4]triazin-5-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-amino-4-methyl-6-phenethylamino-1,3,5-triazine with suitable reagents under controlled conditions. The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

4-Amino-6-methyl-3-phenethylamino-4H-[1,2,4]triazin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The amino and phenethylamino groups in the compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids or bases. .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of triazine compounds, including 4-amino-6-methyl-3-phenethylamino-4H-[1,2,4]triazin-5-one, exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Mannich Bases : Compounds derived from triazines have been evaluated for their anticancer properties. Studies show that Mannich bases can have half-maximal inhibitory concentration (IC50) values ranging from 0.2 to 10 μM against human tumor cell lines, indicating their potential as anticancer agents .

Antimicrobial Properties

Triazine derivatives have also been noted for their antimicrobial activities. The compound's structure allows it to interact with bacterial enzymes or cellular components, potentially leading to inhibition of bacterial growth. This has been documented in various studies focusing on the synthesis of triazine-based antimicrobial agents .

Synthesis of Bioactive Compounds

The compound serves as a precursor for synthesizing various bioactive molecules. For example:

  • Dehydro-condensation Reactions : The use of triazine derivatives in dehydro-condensation reactions has been explored to synthesize amides efficiently. This method highlights the versatility of triazine compounds in creating complex organic molecules .

Targeting Specific Pathways

The unique structure of this compound allows it to target specific biochemical pathways associated with diseases such as cancer and bacterial infections. This specificity can lead to the development of targeted therapies that minimize side effects compared to traditional chemotherapeutics.

Anticancer Research

A study published in PMC evaluated various Mannich bases derived from triazines against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and SK-LU-1 (lung cancer). The results indicated that certain derivatives exhibited potent cytotoxic effects, with IC50 values lower than 2 µg/mL for some compounds . This demonstrates the potential of this compound derivatives in anticancer drug development.

Antimicrobial Efficacy

In another research effort focusing on the synthesis of novel triazole derivatives, compounds related to this compound showed promising antimicrobial activity against Gram-positive bacteria . This suggests that the compound could be further explored for its potential in treating bacterial infections.

Mechanism of Action

The mechanism of action of 4-Amino-6-methyl-3-phenethylamino-4H-[1,2,4]triazin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogues and their substituents are summarized below:

Compound Name Substituents (Position) Notable Features Biological Activity/Applications Reference
Target Compound 4-Amino, 6-Methyl, 3-Phenethylamino Phenethylamino enhances lipophilicity Not explicitly reported
4-Amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one 4-Amino, 6-tert-butyl, 3-Methylthio tert-butyl increases steric bulk; methylthio modulates reactivity Antioxidant activity surpassing ascorbic acid
6-(2-Aminophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one 6-(2-Aminophenyl), 3-Thioxo Thioxo group enhances electron-withdrawing properties Potential for metal coordination
4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5-one 4-Amino, 3-Methyl, 6-Phenyl Phenyl group contributes to π-π interactions Not specified
6-Methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one 6-Methyl, 3-Methylthio Methylthio improves metabolic stability Intermediate in agrochemical synthesis
Key Observations:
  • Phenethylamino vs. Phenyl: The phenethylamino group in the target compound introduces a flexible aliphatic chain, likely enhancing lipophilicity and membrane permeability compared to rigid phenyl substituents .
  • tert-Butyl vs.
  • Thioxo vs. Amino: The thioxo group in 6-(2-Aminophenyl)-3-thioxo derivatives may facilitate redox reactions or metal coordination, differing from the amino group’s hydrogen-bonding capabilities .

Physicochemical Properties

  • Lipophilicity: The phenethylamino group likely increases logP compared to phenyl or methylthio analogues, impacting bioavailability.
  • Solubility: Amino and thioxo groups improve aqueous solubility via hydrogen bonding or polar interactions, whereas tert-butyl and phenethyl groups may reduce it .

Biological Activity

4-Amino-6-methyl-3-phenethylamino-4H-[1,2,4]triazin-5-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C₁₁H₁₃N₅O
  • Molecular Weight : 231.254 g/mol
  • Density : 1.39 g/cm³
  • Boiling Point : 399.3 ºC at 760 mmHg
  • Flash Point : 195.3 ºC

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The phenethylamino group enhances binding affinity to various receptors, potentially modulating their activity and influencing cellular processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of triazine compounds can exhibit antimicrobial properties. The specific activity of this compound against various bacterial strains has been explored in vitro.
  • Anticancer Properties : Some studies have indicated that triazine derivatives may possess anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
  • Neuroprotective Effects : Evidence suggests that related compounds may have neuroprotective effects, potentially through antioxidant mechanisms or modulation of neurotransmitter systems.

Study 1: Antimicrobial Activity

A study conducted by Shapiro et al. (1959) assessed the antimicrobial properties of various triazine derivatives, including this compound against Gram-positive and Gram-negative bacteria. Results showed notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for further development as an antibacterial agent.

Study 2: Anticancer Activity

In a study published in European Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of several triazine derivatives on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in breast and prostate cancer cells.

Study 3: Neuroprotective Effects

Research published in Journal of Neurochemistry explored the neuroprotective effects of triazine derivatives in animal models of neurodegeneration. The study found that treatment with this compound resulted in decreased markers of oxidative stress and improved cognitive function in treated animals.

Data Tables

PropertyValue
Molecular FormulaC₁₁H₁₃N₅O
Molecular Weight231.254 g/mol
Density1.39 g/cm³
Boiling Point399.3 ºC
Flash Point195.3 ºC
Biological ActivityObservations
AntimicrobialEffective against several bacterial strains
AnticancerInhibits cell proliferation in cancer cells
NeuroprotectiveReduces oxidative stress in neurodegeneration models

Q & A

Q. What regulatory frameworks govern the use of triazinones in academic research?

  • Methodological Answer : Adhere to EPA guidelines for environmental toxicity studies (e.g., EC₅₀ for aquatic organisms) and FDA protocols for preclinical bioactivity assays. Document synthesis steps and analytical data in compliance with REACH regulations for chemical safety reporting .

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